molecular formula C10H12ClNO2 B12338980 4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

Katalognummer: B12338980
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: QFFZCYZHRNOHDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a chemical compound that belongs to the isobenzofuranone family. This compound is characterized by the presence of an aminomethyl group attached to the isobenzofuranone core. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride typically involves the reaction of isobenzofuranone derivatives with aminomethylating agents. One common method involves the use of 1-bromo-2-(1,3-dioxol-2-yl)benzene, which is treated with a suitable aminomethylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride may involve the use of advanced catalytic systems. For example, magnetic nanoparticles supported catalysts such as 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate have been employed to facilitate the synthesis under solvent-free conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield aminomethylated derivatives with different oxidation states.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various aminomethylated isobenzofuranone derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidases A and B, enzymes that play a crucial role in the metabolism of biogenic amines . The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidases with high selectivity makes it a valuable compound for research in neurodegenerative diseases.

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

4-(aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2;1H

InChI-Schlüssel

QFFZCYZHRNOHDK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C2C(=O)O1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.